![molecular formula C16H20N4O3S B2948738 N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 2034489-33-1](/img/structure/B2948738.png)
N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs. It includes a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms . This core is a common feature in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and structural features. For instance, the sulfamoyl group might participate in acid-base reactions, while the pyrazolo[1,5-a]pyridine core could undergo various transformations depending on the reaction conditions .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, investigating their self-assembly processes and antioxidant activities through the formation of Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their antioxidant potential, showing significant activity, highlighting their potential in medicinal chemistry and pharmaceutical applications (Chkirate et al., 2019).
Antimicrobial Evaluation
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The study explored various chemical reactions to produce derivatives with promising antimicrobial properties, suggesting their use in developing new therapeutic agents (Darwish et al., 2014).
Pharmacological Potential
Faheem (2018) focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives. This study assessed the compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, providing insights into their pharmacological efficacy and safety profile (Faheem, 2018).
Antitumor Activity
Alqasoumi et al. (2009) synthesized various derivatives including acetamide, pyrrole, and pyrazole to evaluate their antitumor activity. One compound, in particular, showed effectiveness surpassing the reference drug, doxorubicin, demonstrating the potential of such compounds in cancer therapy (Alqasoumi et al., 2009).
Speculative Electronic Structure Analysis
Shukla and Yadava (2020) conducted quantum mechanical calculations on a closely related molecule to understand its physicochemical and electronic structure parameters. This speculative analysis aimed to provide a deeper understanding of its reactivity and potential biological interactions, particularly as an anti-amoebic agent (Shukla & Yadava, 2020).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole and imidazole , both of which are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Imidazole derivatives also show a broad range of biological activities .
Biochemical Pathways
Indole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
For example, some indole derivatives have been shown to have antiviral activity , and some imidazole derivatives have been shown to have antibacterial activity .
Propriétés
IUPAC Name |
N-[3-methyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-9-13(18-12(2)21)3-4-16(11)24(22,23)19-14-6-8-20-15(10-14)5-7-17-20/h3-5,7,9,14,19H,6,8,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAJSDZLITGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)phenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.